![molecular formula C6H4N2O2S B116809 噻吩并[2,3-d]嘧啶-2,4-二醇 CAS No. 18740-38-0](/img/structure/B116809.png)
噻吩并[2,3-d]嘧啶-2,4-二醇
概述
描述
Thieno[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C₆H₄N₂O₂S. This compound features a fused ring system combining a thiophene ring and a pyrimidine ring, which imparts unique chemical and physical properties. It is of significant interest in medicinal chemistry due to its potential biological activities.
科学研究应用
Chemistry
Thieno[2,3-d]pyrimidine-2,4-diol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, thieno[2,3-d]pyrimidine-2,4-diol derivatives have been studied for their potential as enzyme inhibitors. These compounds can interact with various biological targets, making them useful in the study of enzyme mechanisms and the development of new biochemical assays.
Medicine
Medicinally, thieno[2,3-d]pyrimidine-2,4-diol derivatives have shown promise as therapeutic agents. They have been investigated for their potential anti-inflammatory, anticancer, and antimicrobial activities. These compounds can modulate biological pathways, making them candidates for drug development.
Industry
In the industrial sector, thieno[2,3-d]pyrimidine-2,4-diol is used in the development of new materials with specific electronic properties. Its derivatives are explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
Target of Action
Thieno[2,3-d]pyrimidine-2,4-diol primarily targets the homologous cytokines macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT or MIF2), which play key roles in cancers .
Mode of Action
The compound interacts with the MIF tautomerase active site, interfering with its biological activity . This interaction hinders the exploration of MIF2 as a drug target .
Biochemical Pathways
The compound affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is crucial for cell proliferation and differentiation, and its deactivation can lead to cell cycle arrest .
Pharmacokinetics
The compound’s solubility is sufficient for further studies .
Result of Action
Thieno[2,3-d]pyrimidine-2,4-diol suppresses the proliferation of non-small cell lung cancer cells in two-dimensional (2D) and three-dimensional (3D) cell cultures . This suppression can be explained by the induction of cell cycle arrest via deactivation of the MAPK pathway .
生化分析
Biochemical Properties
Thieno[2,3-d]pyrimidine-2,4-diol interacts with various enzymes and proteins in biochemical reactions. For instance, some thieno[2,3-d]pyrimidine derivatives have been found to inhibit EZH2, a critical enzyme involved in gene expression and cell proliferation
Cellular Effects
Some thieno[2,3-d]pyrimidine derivatives have shown antitumor activity against various cancer cell lines . They can affect cell morphology, induce apoptosis, and inhibit cell migration . The specific effects of Thieno[2,3-d]pyrimidine-2,4-diol on cell function, signaling pathways, gene expression, and cellular metabolism need to be explored further.
Molecular Mechanism
The molecular mechanism of action of Thieno[2,3-d]pyrimidine-2,4-diol is not well-defined. Some thieno[2,3-d]pyrimidine derivatives have been found to inhibit the activity of certain enzymes, such as EZH2 They may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Some thienopyrimidine derivatives have been found to inhibit one-carbon metabolism, a crucial pathway for nucleotide biosynthesis
准备方法
Synthetic Routes and Reaction Conditions
Cyclization Reactions: One common method to synthesize thieno[2,3-d]pyrimidine-2,4-diol involves the cyclization of appropriate precursors.
Condensation Reactions: Another approach involves the condensation of thiophene-2-carboxylic acid with urea under acidic conditions, followed by cyclization.
Industrial Production Methods
Industrial production of thieno[2,3-d]pyrimidine-2,4-diol typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
相似化合物的比较
Similar Compounds
- **Pyrido[2,3-d]
Thieno[3,2-d]pyrimidine-2,4-diol: Similar structure but with different ring fusion, leading to distinct chemical properties.
属性
IUPAC Name |
1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOOQALRLGHKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480925 | |
| Record name | thieno[2,3-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18740-38-0 | |
| Record name | thieno[2,3-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18740-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

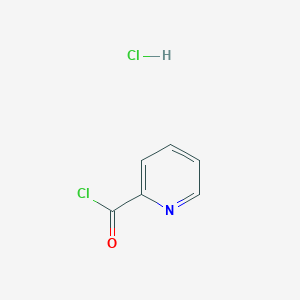

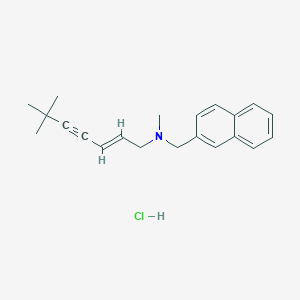
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
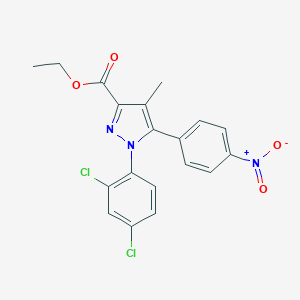
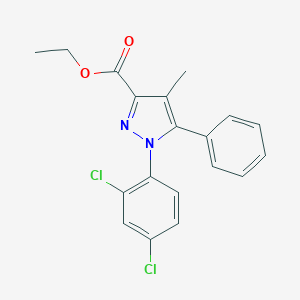
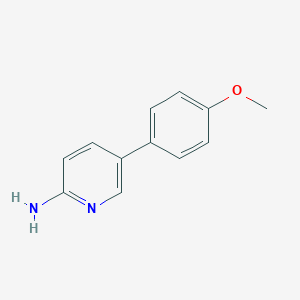
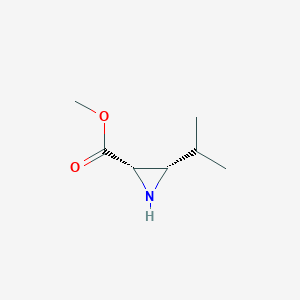
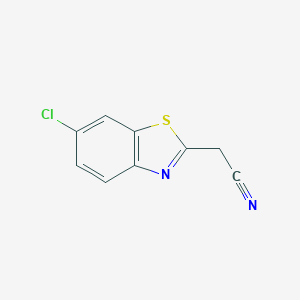
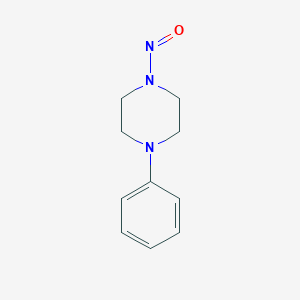

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-13-(phenylthio)-2,6,10,14,18,22,26-octacosaheptaen-1-yl]oxy]methyl]-benzene](/img/structure/B116767.png)
